molecular formula C11H14ClNO B14045789 (3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol

(3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol

Cat. No.: B14045789
M. Wt: 211.69 g/mol
InChI Key: IBGMNENHJGFNJQ-QWRGUYRKSA-N
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Description

(3S,5S)-5-[(4-CHLOROPHENYL)METHYL]PYRROLIDIN-3-OL: is a chiral compound featuring a pyrrolidine ring substituted with a 4-chlorophenylmethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzyl chloride and (S)-pyrrolidine-3-ol.

    Reaction Steps:

Industrial Production Methods:

    Scale-Up: Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to enhance efficiency and yield.

    Catalysis: Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.

    Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated pyrrolidine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: The compound may interact with enzymes by binding to their active sites, inhibiting their activity.

    Receptor Binding: It may also bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.

Pathways Involved:

    Signal Transduction: Involvement in signal transduction pathways, affecting cellular responses.

    Metabolic Pathways: Participation in metabolic pathways, influencing the metabolism of other compounds.

Comparison with Similar Compounds

    (3S,5S)-5-[(4-METHYLPHENYL)METHYL]PYRROLIDIN-3-OL: Similar structure but with a methyl group instead of a chlorine atom.

    (3S,5S)-5-[(4-FLUOROPHENYL)METHYL]PYRROLIDIN-3-OL: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness:

    Chlorine Substitution: The presence of the chlorine atom in (3S,5S)-5-[(4-CHLOROPHENYL)METHYL]PYRROLIDIN-3-OL imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

    Chiral Centers: The specific stereochemistry of the compound contributes to its unique biological activity and selectivity.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

(3S,5S)-5-[(4-chlorophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H14ClNO/c12-9-3-1-8(2-4-9)5-10-6-11(14)7-13-10/h1-4,10-11,13-14H,5-7H2/t10-,11-/m0/s1

InChI Key

IBGMNENHJGFNJQ-QWRGUYRKSA-N

Isomeric SMILES

C1[C@@H](CN[C@H]1CC2=CC=C(C=C2)Cl)O

Canonical SMILES

C1C(CNC1CC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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